molecular formula C11H15ClN2O3 B1508665 4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride CAS No. 302601-81-6

4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride

Cat. No.: B1508665
CAS No.: 302601-81-6
M. Wt: 258.7 g/mol
InChI Key: SLUCLVUOHHKHGC-UHFFFAOYSA-N
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Description

4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride is a chemical compound with the molecular formula C11H14N2O3Cl. It is a derivative of benzoic acid, where a dimethylglycyl group is attached to the amino group of the benzene ring. This compound is commonly used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride typically involves the reaction of 4-aminobenzoic acid with N,N-dimethylglycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The benzene ring can be oxidized to produce benzoic acid derivatives.

  • Reduction: The nitro group can be reduced to an amino group.

  • Substitution: The amino group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl).

  • Substitution: Various alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Benzoic acid derivatives.

  • Reduction: Amines.

  • Substitution: Alkylated derivatives.

Scientific Research Applications

4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride is widely used in scientific research due to its versatility. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. In biology, it is used as a building block for the synthesis of peptides and proteins. In medicine, it serves as an intermediate in the production of drugs that target specific diseases. In industry, it is used in the manufacture of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may act as an inhibitor or activator of certain enzymes or receptors. The molecular targets and pathways involved vary based on the biological system and the desired outcome.

Comparison with Similar Compounds

4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride is similar to other benzoic acid derivatives, such as 4-aminobenzoic acid and N,N-dimethylglycine. its unique structure and functional groups make it distinct in terms of reactivity and application. Other similar compounds include:

  • 4-Aminobenzoic acid: Used in the synthesis of folic acid and local anesthetics.

  • N,N-Dimethylglycine: Used as a dietary supplement and in the treatment of certain metabolic disorders.

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Properties

IUPAC Name

4-[[2-(dimethylamino)acetyl]amino]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3.ClH/c1-13(2)7-10(14)12-9-5-3-8(4-6-9)11(15)16;/h3-6H,7H2,1-2H3,(H,12,14)(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUCLVUOHHKHGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1=CC=C(C=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725301
Record name 4-[(N,N-Dimethylglycyl)amino]benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302601-81-6, 855470-46-1
Record name 4-[(N,N-Dimethylglycyl)amino]benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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